molecular formula C7H8N2 B124343 5,6-Dihydroimidazo[1,2-a]pyridine CAS No. 156817-69-5

5,6-Dihydroimidazo[1,2-a]pyridine

Cat. No. B124343
CAS RN: 156817-69-5
M. Wt: 120.15 g/mol
InChI Key: GPJOBHUPSQXNRQ-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[1,2-a]pyridine (DHIP) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. DHIP is a fused pyridine-imidazole ring system that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5,6-Dihydroimidazo[1,2-a]pyridine is not fully understood, but it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

5,6-Dihydroimidazo[1,2-a]pyridine has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has a high yield. This compound is also stable under various conditions, making it suitable for use in various biological assays. However, this compound has some limitations. This compound is not water-soluble, which can limit its use in aqueous solutions. This compound also has a relatively short half-life, which can limit its use in in vivo experiments.

Future Directions

5,6-Dihydroimidazo[1,2-a]pyridine has several potential future directions. This compound can be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can also be further studied for its potential use in the treatment of diabetes and obesity. This compound can also be further studied for its potential use in the development of new anticancer, antifungal, antiviral, and antibacterial agents.

Synthesis Methods

5,6-Dihydroimidazo[1,2-a]pyridine can be synthesized using various methods such as the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Hantzsch reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with tryptamine or tryptophan to form this compound. The Bischler-Napieralski reaction involves the reaction of a β-aminoketone with a Lewis acid to form this compound. The Hantzsch reaction involves the reaction of an aldehyde or ketone with ammonia and a β-dicarbonyl compound to form this compound.

Scientific Research Applications

5,6-Dihydroimidazo[1,2-a]pyridine has been extensively studied for its biological and pharmacological properties. This compound has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of diabetes and obesity.

properties

CAS RN

156817-69-5

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

5,6-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H8N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3-4,6H,2,5H2

InChI Key

GPJOBHUPSQXNRQ-UHFFFAOYSA-N

SMILES

C1CN2C=CN=C2C=C1

Canonical SMILES

C1CN2C=CN=C2C=C1

synonyms

Imidazo[1,2-a]pyridine, 5,6-dihydro- (9CI)

Origin of Product

United States

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